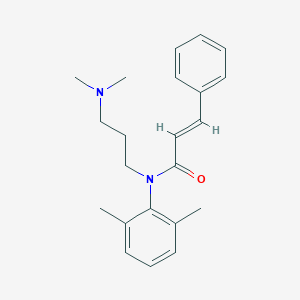
N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide, also known as DMPP, is a widely used compound in scientific research. It belongs to the class of cinnamanilide compounds and is synthesized through a multi-step process. DMPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
作用机制
The mechanism of action of N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide is not fully understood. However, it is believed to interact with proteins and enzymes through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to bind to the active site of enzymes and inhibit their activity. It has also been shown to affect the conformational changes of proteins.
Biochemical and Physiological Effects:
N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has also been shown to modulate the activity of ion channels and transporters. In addition, N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has several advantages for use in lab experiments. It is readily available, stable, and easy to handle. It has a high purity and can be used in a variety of assays. However, N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide also has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood. It can also be toxic at high concentrations, making it difficult to use in certain experiments.
未来方向
There are several future directions for the use of N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Another potential application is in the development of new fluorescent probes for the detection of metal ions. N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to be a highly sensitive and selective probe for the detection of zinc ions, which could be useful in the development of new sensors for environmental monitoring and medical diagnostics. Finally, N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide could be used as a molecular probe for studying protein-ligand interactions and for the development of new drugs targeting specific proteins.
合成方法
N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide is synthesized through a multi-step process that involves the reaction of 3-(dimethylamino)propylamine with 2,6-dimethylcinnamoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide. The synthesis method is well-established and has been optimized for high yield and purity.
科学研究应用
N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a substrate for enzyme-catalyzed reactions. N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide has also been used as a molecular probe for studying protein-ligand interactions and for the detection of protein conformational changes.
属性
CAS 编号 |
18095-74-4 |
|---|---|
产品名称 |
N-(3-(Dimethylamino)propyl)-2',6'-dimethylcinnamanilide |
分子式 |
C22H28N2O |
分子量 |
336.5 g/mol |
IUPAC 名称 |
(E)-N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H28N2O/c1-18-10-8-11-19(2)22(18)24(17-9-16-23(3)4)21(25)15-14-20-12-6-5-7-13-20/h5-8,10-15H,9,16-17H2,1-4H3/b15-14+ |
InChI 键 |
OVAZLWZUJJDABM-CCEZHUSRSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C=CC2=CC=CC=C2 |
规范 SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





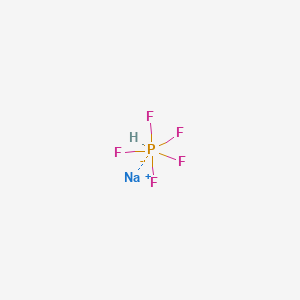


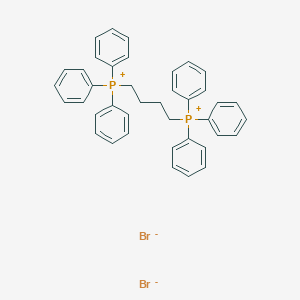
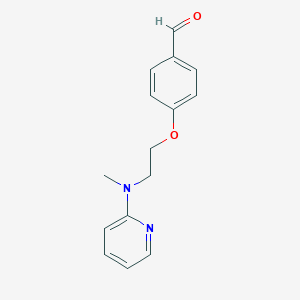
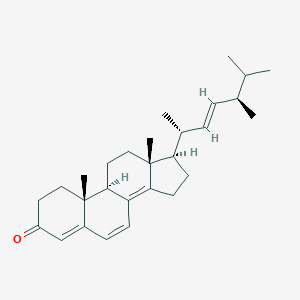

![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)



